3-Ethoxy-6-piperazin-1-ylpyridazine

Description

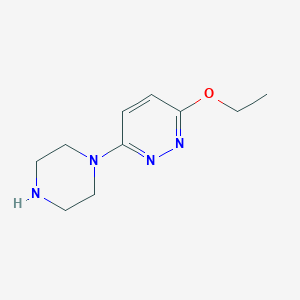

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-15-10-4-3-9(12-13-10)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOQXFBDIMCWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Ethoxy 6 Piperazin 1 Ylpyridazine and Its Derivatives

Retrosynthetic Analysis and Design Considerations for the Pyridazine (B1198779) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Ethoxy-6-piperazin-1-ylpyridazine, the primary disconnections are the carbon-nitrogen bond of the piperazine (B1678402) ring and the carbon-oxygen bond of the ethoxy group.

These disconnections point to two main synthetic approaches for introducing the piperazine and ethoxy moieties: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. nih.gov Both pathways logically lead back to a common, crucial intermediate: a 3,6-dihalopyridazine, most commonly 3,6-dichloropyridazine (B152260). nih.govsigmaaldrich.com This precursor is readily available and serves as a versatile platform for sequential substitutions.

A further retrosynthetic step involves the disconnection of the pyridazine ring itself. The most common method for forming the pyridazine core is the condensation reaction between a 1,4-dicarbonyl compound (or its equivalent, such as a γ-keto acid or maleic anhydride (B1165640) derivative) and hydrazine (B178648). uniurb.ituni-muenchen.de This foundational reaction establishes the N-N bond and the six-membered ring structure.

Plausible Retrosynthetic Pathway:

Established Synthetic Routes to Substituted Pyridazines

The pyridazine scaffold is a significant structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govmit.edu

The formation of the pyridazine ring is the cornerstone of the synthesis. Several robust methods are employed, each with its own advantages regarding substrate scope and reaction conditions.

From 1,4-Dicarbonyl Compounds: The most traditional and widely used method is the condensation of a 1,4-dicarbonyl compound (like maleic hydrazide, which can be converted to 3,6-dihydroxypyridazine) with hydrazine hydrate. uniurb.ituni-muenchen.de Subsequent chlorination with reagents like phosphorus oxychloride or N-chlorosuccinimide yields 3,6-dichloropyridazine. google.com

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: A more modern approach involves the [4+2] cycloaddition of electron-deficient 1,2,4,5-tetrazines with various alkynes. mdpi.comscience.gov This reaction proceeds with subsequent denitrogenation (loss of N₂) to afford the pyridazine ring with high regioselectivity. science.gov

Copper-Catalyzed Annulation: Recent advancements include the copper-mediated coupling and annulation of saturated ketones with acylhydrazones, providing a single-step route to polysubstituted pyridazines. nih.gov

| Cyclization Method | Precursors | Key Features | Reference(s) |

| Dicarbonyl Condensation | 1,4-dicarbonyl compound + Hydrazine | Classic, robust, widely applicable | uniurb.ituni-muenchen.de |

| IEDDA Reaction | 1,2,4,5-Tetrazine + Alkyne | High regioselectivity, modern approach | mdpi.comscience.gov |

| Copper-Catalyzed Annulation | Ketone + Acylhydrazone | Single-step, good functional group tolerance | nih.gov |

| One-Pot from Nitro-Ketones | β-nitro-β,γ-unsaturated ketone + Hydrazine | Efficient, minimizes waste | uni-muenchen.de |

With the pyridazine core in hand, particularly in its halogenated form, a wide array of functionalizations can be performed. 3,6-Dichloropyridazine is an ideal starting material due to the differential reactivity of its chlorine atoms, which allows for sequential and selective substitution. nih.gov

The synthesis of this compound would typically proceed by first reacting 3,6-dichloropyridazine with one equivalent of sodium ethoxide at a controlled temperature. This SNAr reaction yields the intermediate, 3-chloro-6-ethoxypyridazine (B94835). The remaining chlorine atom is now available for substitution with piperazine in a subsequent step. This stepwise approach is crucial for creating asymmetrically substituted pyridazines.

Approaches for Introducing the Piperazine Moiety onto the Pyridazine Ring

The introduction of the piperazine ring is a key step and can be accomplished via two primary methods: traditional nucleophilic substitution or modern palladium-catalyzed cross-coupling. nih.gov The choice of method often depends on the reactivity of the substrate and the desired reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a common and direct method for forming the C-N bond between piperazine and the pyridazine ring. In this reaction, the lone pair of the piperazine nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom of the chloropyridazine and displacing the chloride leaving group. nih.gov

This reaction is often performed at elevated temperatures, sometimes in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or under microwave irradiation to drive the reaction to completion. nih.gov For the synthesis of the target molecule, 3-chloro-6-ethoxypyridazine would be heated with an excess of piperazine to yield this compound. nih.gov The use of a base like DIPEA (N,N-Diisopropylethylamine) can also be employed to scavenge the HCl generated during the reaction. nih.gov

| Reactants | Conditions | Key Features | Reference(s) |

| 3-Chloro-6-(substituted)pyridazine + Piperazine | High Temperature (e.g., 200 °C), NMP or neat | Direct, atom-economical, classic method | nih.gov |

| Halopyridazine + Morpholine (analogue) | 1,4-Dioxane, Hünig's base, boiling | Applicable to similar cyclic amines | uniurb.it |

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. nih.govscience.govacs.org This method offers a milder alternative to high-temperature SNAr and is compatible with a broader range of functional groups.

In this reaction, a palladium catalyst, typically in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos), facilitates the coupling of an amine (piperazine) with an aryl halide (3-chloro-6-ethoxypyridazine). nih.govuniurb.it A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. chemrxiv.org To avoid double arylation, piperazine can be used in its mono-protected form (e.g., N-Boc-piperazine), with the protecting group removed in a final step. nih.gov

| Catalyst System (Example) | Components | Typical Reaction | Reference(s) |

| Pd-BINAP | Pd(OAc)₂ + BINAP ligand + Base (e.g., Cs₂CO₃) | Coupling of aryl bromides with piperazine | uniurb.it |

| Pd-Phosphine Ligands | Pd₂(dba)₃ + Ligand (e.g., L6) + Base | Coupling of aryl bromides with piperazine at high temp | acs.org |

| General Buchwald-Hartwig | Pd Catalyst + Phosphine Ligand + Base | Coupling of (hetero)aryl halides with amines | nih.govscience.gov |

Multi-Step Synthesis of the 6-Piperazinylpyridazine Substructure

The creation of the 6-piperazinylpyridazine substructure is typically achieved through a foundational multi-step sequence starting from simple precursors. A common pivotal intermediate in this process is 3,6-dichloropyridazine.

The synthesis of this intermediate often begins with maleic anhydride. The reaction of maleic anhydride with hydrazine monohydrate yields maleic hydrazide, which exists in tautomeric equilibrium with 3,6-dihydroxypyridazine. koreascience.kr Subsequent chlorination of this intermediate, frequently accomplished by heating with a chlorinating agent like phosphorus oxychloride, results in the formation of 3,6-dichloropyridazine in high yield. koreascience.kr

With the 3,6-dichloropyridazine core established, the next crucial step is the selective introduction of the piperazine moiety. This is typically accomplished via a nucleophilic aromatic substitution reaction. One of the chlorine atoms on the pyridazine ring, usually at the 6-position, is displaced by piperazine. This reaction exploits the nucleophilic nature of the secondary amine in the piperazine ring attacking the electron-deficient pyridazine ring. This strategic approach allows for the versatile introduction of various substituents at the 6-position of the pyridazine ring. kuleuven.be

Specific Synthetic Pathways for the 3-Ethoxy Group Incorporation

The incorporation of the 3-ethoxy group onto the pyridazine ring is a critical step that is often performed on a precursor like 3,6-dichloropyridazine. A highly effective method involves the selective nucleophilic substitution of one of the chlorine atoms with an ethoxide group. koreascience.kr

The reaction of 3,6-dichloropyridazine with sodium ethoxide in an alcoholic solvent allows for the preferential replacement of the first chlorine atom, yielding 3-ethoxy-6-chloropyridazine. koreascience.kr This selectivity is a key feature of the reactivity of 3,6-dichloropyridazine. The resulting 3-ethoxy-6-chloropyridazine is a versatile intermediate, as the remaining chlorine atom can then be substituted by another nucleophile, such as piperazine, to complete the synthesis of the target molecule, this compound. While this two-step displacement (first ethoxide, then piperazine) is a common strategy, the reverse order can also be envisioned.

Advanced Synthetic Techniques and Methodological Innovations

The field of heterocyclic chemistry is continually evolving, with new techniques aimed at improving reaction efficiency, yield, and environmental footprint.

Microwave-assisted synthesis has emerged as a powerful tool in pyridazine chemistry, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes. nih.govacs.org This technique has been successfully employed for the synthesis of various pyridazine derivatives, including those with antimicrobial properties. nih.govtandfonline.com The benefits of microwave-assisted synthesis include not only speed but also cleaner reactions and often higher yields, making it a valuable methodology in modern organic synthesis. nih.govacs.org For instance, cycloaddition reactions to form the pyridazine ring, which are generally slow, can be accelerated from days to hours under superheated microwave conditions. acs.org

Catalytic methods offer sophisticated pathways for the synthesis and functionalization of both pyridazine and piperazine rings. For the piperazine moiety, significant advances have been made in the direct C–H functionalization of the carbon atoms of the ring, moving beyond traditional substitution at the nitrogen atoms. researchgate.net This has been a challenging area due to the presence of the second nitrogen atom, which can cause side reactions or diminish catalyst reactivity. nih.govmdpi.com

Novel catalyst systems, including transition-metal catalysts (e.g., Rhodium, Palladium) and photoredox catalysts, have been developed to overcome these challenges. nih.govnsf.gov For example, photoredox catalysis using iridium-based catalysts can generate α-amino radicals from piperazine derivatives, which can then be used in various coupling reactions to introduce substituents onto the carbon framework. researchgate.netmdpi.com

For the synthesis of the piperazine ring itself, catalytic processes such as intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or intermolecular cyclization of ethylenediamine, are established industrial methods. researchgate.net

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound. Purification is commonly achieved through standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography. tandfonline.com

The structural confirmation of the final compound relies on a suite of spectroscopic and analytical methods. tandfonline.comnih.gov These techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the ethoxy, piperazine, and pyridazine components. tandfonline.comnih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, which should match the calculated value for its chemical formula, C₁₀H₁₆N₄O (208.26 g/mol ). tandfonline.combiosynth.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of specific functional groups within the molecule. tandfonline.comnih.gov

X-ray Crystallography : For crystalline products, X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional molecular structure. nih.gov

The combination of these methods provides a comprehensive characterization and confirms the successful synthesis of the target compound.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Role in Synthesis |

|---|---|

| Maleic Anhydride | Starting material for the pyridazine core. koreascience.kr |

| 3,6-Dichloropyridazine | Key intermediate for sequential nucleophilic substitution. koreascience.kr |

Table 2: Advanced Synthesis and Characterization Techniques

| Technique | Application | Key Advantages/Information Obtained |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerating reactions in pyridazine synthesis. acs.orgnih.gov | Reduced reaction times, higher yields, cleaner reactions. nih.gov |

| Catalytic C-H Functionalization | Introducing substituents to the piperazine ring. researchgate.netnih.gov | Access to novel structural diversity beyond N-substitution. |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation. tandfonline.comnih.gov | Confirms connectivity and chemical environment of atoms. |

| Mass Spectrometry | Molecular weight determination. tandfonline.com | Confirms chemical formula (C₁₀H₁₆N₄O). biosynth.com |

Structure Activity Relationship Sar Studies of 3 Ethoxy 6 Piperazin 1 Ylpyridazine Analogues

Delineation of Key Structural Determinants for Biological Activity

The biological activity of 3-Ethoxy-6-piperazin-1-ylpyridazine analogues is intricately linked to their molecular architecture. The pyridazine (B1198779) ring, the ethoxy group at position 3, the piperazinyl moiety, and various substituents all play critical roles in modulating the pharmacological response.

Impact of Substituent Modifications on the Pyridazine Ring (e.g., at C-5, C-6)

The pyridazine ring is a core structural element, and modifications to this heterocycle can significantly impact biological activity. nih.govblumberginstitute.org The physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-π interactions, are crucial for molecular recognition at the target site. nih.govblumberginstitute.org

Research on various pyridazine derivatives has highlighted the importance of the substitution pattern for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. sarpublication.comresearchgate.net For example, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have demonstrated good analgesic activity. sarpublication.com

| Compound/Modification | Position | Observed Effect on Activity |

| 4-methoxyphenyl | C-6 | Good analgesic activity |

| 4,5-dihalo | C-4, C-5 | High analgesic activity |

| Phenyl | C-6 | Potent vasorelaxant activity with specific substitutions |

Influence of the Ethoxy Group at Position 3 on Pharmacological Response

The ethoxy group at the C-3 position of the pyridazine ring is another critical determinant of pharmacological activity. This group can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The size and nature of the alkoxy group at this position can significantly modulate the biological response.

Conformational Effects and Steric Considerations of the Piperazinyl Moiety

Conformational analysis of piperazine-containing compounds has revealed that the preference for a particular conformation can be influenced by substituents on the piperazine (B1678402) ring. nih.gov For some 2-substituted piperazines, an axial conformation is preferred and has been shown to be crucial for binding to specific receptors. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the binding of endogenous ligands. nih.gov

Steric hindrance is also a significant factor. The introduction of bulky substituents on the piperazine ring can restrict its rotation and conformational flexibility, which may either enhance or diminish biological activity depending on the specific requirements of the binding site. For example, the inclusion of a methyl group at the 3-position of a piperazine ring in one series of inhibitors led to a significant loss of activity, highlighting the sensitivity of the target to steric bulk in that region. nih.gov

Modulation of Activity via Substitutions on the Piperazine Nitrogen

The nitrogen atoms of the piperazine ring are key sites for modification and can significantly influence the pharmacological properties of the molecule. The basicity of the piperazine nitrogen can be crucial for forming salt bridges or hydrogen bonds with the target protein.

SAR studies on various classes of piperazine-containing compounds have consistently demonstrated that the nature of the substituent on the distal piperazine nitrogen (N-4) is a major determinant of activity and selectivity. nih.gov For instance, in a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, the substituent on the piperazine nitrogen was critical for modulating PPARγ activity. nih.gov

The introduction of different aryl, alkyl, or acyl groups at this position can lead to analogues with widely varying potencies and selectivities. For example, substituting the piperazine nitrogen with different phenyl groups in a series of anti-tubercular agents resulted in a range of activities, with some substitutions leading to highly potent compounds while others resulted in a loss of activity. nih.gov

| Piperazine N-4 Substituent | Effect on Activity | Reference Compound Class |

| Unsubstituted Phenyl | Well tolerated | Anti-tubercular agents |

| p-Bromo Phenyl | Well tolerated | Anti-tubercular agents |

| o-Methyl Phenyl | Well tolerated | Anti-tubercular agents |

| Heterocyclic Moiety | Loss of activity | Anti-tubercular agents |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound were not found in the provided search results, the principles of QSAR are highly relevant to the design of analogues of this compound.

QSAR models are built by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimental biological data. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogues. For flexible molecules like those containing a piperazine ring, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful as they consider the three-dimensional structure and conformational flexibility of the compounds. nih.gov

Stereochemical Influences on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are chiral and will therefore interact differently with the enantiomers of a chiral drug molecule.

For analogues of this compound that possess chiral centers, it is highly likely that the different stereoisomers will exhibit different pharmacological activities and selectivities. For example, in a study of 2-substituted piperazines, it was found that the R-enantiomers were able to bind effectively to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Similarly, in a series of 2-aminothiazole (B372263) derivatives, the (-)-isomer consistently showed higher affinity for the D3 receptor compared to the (+)-isomer. nih.gov

The separation and biological evaluation of individual enantiomers are therefore critical steps in the drug development process for chiral analogues of this compound. Understanding the stereochemical requirements of the biological target allows for the design of more potent and selective drugs with potentially fewer side effects.

Mechanistic Investigations of Biological Activities Associated with Pyridazine and Piperazine Scaffolds

Enzyme-Targeted Mechanisms

The ability of pyridazine (B1198779) and piperazine-containing compounds to interact with various enzymes is a key determinant of their therapeutic potential. These interactions can range from the inhibition of enzymes involved in inflammation and cancer to the modulation of those critical for metabolic processes.

Inhibition of Cyclooxygenase (COX) Isoforms and Lipoxygenases (LOX)

The pyridazine nucleus is a promising scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. nih.govresearchgate.net The development of inflammatory events in a cell is often linked to the activity of the inducible COX-2 enzyme. nih.gov By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyridazine-based compounds aim to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. nih.gov

Research has led to the synthesis of various pyridazine derivatives that demonstrate potent COX-2 inhibitory activity. researchgate.net For instance, certain new pyrazole (B372694)–pyridazine hybrids have shown higher COX-2 inhibitory action than the standard drug celecoxib, with IC50 values as low as 1.15 μM. nih.govrsc.org These compounds are believed to derive their enhanced activity from the unique combination of the pyrazole and pyridazine pharmacophores within a single molecule. nih.govrsc.org

In addition to COX, lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory cascade, catalyzing the conversion of arachidonic acid to leukotrienes. rsc.org The inhibition of 5-lipoxygenase (5-LOX) is a therapeutic strategy for inflammatory conditions. rsc.orgnih.gov While some pyridazine derivatives, such as certain tricyclic hydroxamic acids, have been investigated for 5-LOX inhibition, they have demonstrated only weak activity. nih.gov However, other pyridinone derivatives have shown prominent inhibitory activity on 5-lipoxygenase, with a 6-phenylthio-1-phenyl-2-methyl-3-hydroxy-4(1H)-pyridinone derivative exhibiting an IC50 value of 2.52 μmol/L. pibb.ac.cn

Table 1: COX-2 Inhibitory Activity of Pyridazine Derivatives

| Compound Class | Specific Derivative(s) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|---|

| Pyrazole-Pyridazine Hybrids | Trimethoxy derivative 6f | 1.15 | Not specified | nih.govrsc.org |

| Pyrazole-Pyridazine Hybrids | Trimethoxy derivative 5f | 1.50 | Not specified | nih.govrsc.org |

| Pyridazinone Derivatives | 3d | 0.067 | Higher than indomethacin | researchgate.net |

| Pyridazinone Derivatives | 3g | 0.044 | Higher than indomethacin | researchgate.net |

| Pyridazinone Derivatives | 6a | 0.053 | Higher than indomethacin | researchgate.net |

Modulatory Effects on Glycosidases (e.g., α-amylase, α-glucosidase)

While the pyridazine and piperazine (B1678402) scaffolds are known for a wide range of biological activities, detailed research findings specifically on the modulatory effects of 3-Ethoxy-6-piperazin-1-ylpyridazine or closely related pyridazine-piperazine derivatives on glycosidases such as α-amylase and α-glucosidase are not extensively documented in the currently available literature. The exploration of these scaffolds for the management of carbohydrate metabolism remains an area for future investigation.

Interaction with Cholinesterases (e.g., Acetylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The pyridazine ring has been identified as a valuable scaffold for the design of potent AChE inhibitors. acs.org Following the discovery of the weak AChE-inhibiting activity of minaprine, a 3-amino-6-phenylpyridazine, structure-activity relationship studies revealed that modifications to the pyridazine core could lead to a significant increase in potency. acs.org

Key structural elements for high AChE inhibition include the presence of the central pyridazine ring and a lipophilic cationic head separated from the ring by a 4-5 carbon unit linker. acs.org This led to the development of compounds like 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which demonstrated an IC50 of 0.12 μM on purified AChE, a 5000-fold increase in potency compared to minaprine. acs.org More recent studies have continued to explore pyridazinone derivatives as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing moderate but promising activity against BChE. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of Pyridazine Derivatives

| Compound | AChE IC50 (µM) | Enzyme Source | Reference |

|---|---|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 0.12 | Electric eel | acs.org |

| Minaprine | 85 | Rat striatum homogenate | acs.org |

| Pyridazinone Derivative VI2a | - (25.02% inhibition at 100 µg/ml) | Not specified | nih.gov |

Kinase Inhibition Profiles (e.g., VEGFR-2, BCR-ABL, PIM kinase)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov The pyridazine scaffold is a key structural feature in many kinase inhibitors. nih.gov

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Piperazinylquinoxaline scaffolds have been designed to target the ATP binding domain of VEGFR-2, with the piperazine moiety filling the space between the ATP binding region and the DFG domain. nih.gov Certain derivatives have shown significant VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov

BCR-ABL Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). nih.gov The development of Bcr-Abl inhibitors has revolutionized the treatment of CML. nih.gov Pyridazine-containing compounds have been investigated as pan-BCR-ABL inhibitors, capable of inhibiting not only the native enzyme but also clinically relevant mutants like T315I, which confers resistance to many existing therapies. acs.org Additionally, diacylated piperazine linkers have been incorporated into novel Bcr-Abl inhibitors, with some compounds showing potent activity comparable to the established drug Imatinib. nih.gov

PIM Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. nih.gov Imidazopyridazine-thiazolidinediones have been identified as potent pan-Pim kinase inhibitors, demonstrating antitumor activities in both hematological malignancies and solid carcinomas. nih.gov These compounds have been shown to inhibit Pim kinases in an ATP-competitive manner. nih.gov

Table 3: Kinase Inhibitory Activity of Pyridazine and Piperazine Derivatives

| Kinase Target | Compound Class/Derivative | IC50 | Reference |

|---|---|---|---|

| VEGFR-2 | Piperazinylquinoxaline derivative 11 | 0.19 µM | nih.gov |

| BCR-ABL (native) | AP24534 (20g) | low nM | acs.org |

| BCR-ABL (T315I mutant) | AP24534 (20g) | low nM | acs.org |

| Pim-1 | YPC-21440 | 0.012 µM | nih.gov |

| Pim-2 | YPC-21440 | 0.024 µM | nih.gov |

| Pim-3 | YPC-21440 | 0.11 µM | nih.gov |

| Pim-1 | YPC-21817 | 0.018 µM | nih.gov |

| Pim-2 | YPC-21817 | 0.027 µM | nih.gov |

| Pim-3 | YPC-21817 | 0.047 µM | nih.gov |

Inhibition of Other Key Metabolic Enzymes (e.g., Enoyl-ACP Reductase, dCTPase)

Enoyl-ACP Reductase Inhibition: The bacterial fatty acid synthesis (FAS) pathway is essential for bacterial survival, and its enzymes, which have low homology to their mammalian counterparts, are attractive targets for new antibacterial agents. nih.gov Enoyl-ACP reductase (FabI) catalyzes the final, rate-limiting step in this pathway. nih.gov While 4-pyridone derivatives have been identified as novel inhibitors of bacterial FabI, information on pyridazine-piperazine derivatives in this context is limited. nih.gov

dCTPase Inhibition: The enzyme dCTP pyrophosphatase 1 (dCTPase) is a "housekeeping" enzyme that regulates the cellular pool of nucleotides and has been linked to cancer progression. nih.govscilifelab.seacs.org A series of piperazin-1-ylpyridazines, including this compound, have been identified as a novel class of potent dCTPase inhibitors. nih.govscilifelab.seacs.org These compounds have been shown to increase the thermal and protease stability of dCTPase and exhibit high selectivity over related enzymes. nih.govscilifelab.seacs.org This class of inhibitors represents a significant step towards the development of drug-like probes for the dCTPase enzyme. nih.govscilifelab.se

Table 4: dCTPase Inhibitory Activity of Piperazin-1-ylpyridazine Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| Piperazin-1-ylpyridazines | Potent dCTPase inhibitors; increase enzyme thermal and protease stability; high selectivity. | nih.govscilifelab.seacs.org |

Receptor-Mediated Mechanisms

In addition to direct enzyme inhibition, pyridazine and piperazine scaffolds can exert their biological effects through interactions with cellular receptors. The piperazine moiety, in particular, is a common feature in ligands for various G-protein coupled receptors (GPCRs). nih.gov

Derivatives containing the piperazine scaffold have been investigated for their activity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Sigma receptors are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders. nih.gov The structural features of piperazine and piperidine (B6355638) derivatives, including their basicity and conformational properties, are crucial for their interaction with these receptors. nih.govnih.gov For instance, the replacement of a piperidine moiety with a piperazine can significantly alter the binding affinity for sigma-1 receptors. nih.gov The versatility of the piperazine scaffold makes it a valuable tool for designing ligands with specific receptor-mediated activities. nih.gov

G Protein-Coupled Receptor (GPCR) Interactions

Derivatives containing pyridazine and piperazine rings are known to interact with various G Protein-Coupled Receptors (GPCRs), which play crucial roles in cellular signaling.

S1P2 Antagonism: The pyridazine ring has been identified as a key structural feature in the development of Sphingosine-1-phosphate receptor 2 (S1P2) antagonists. blumberginstitute.org

GABA-A Receptor Modulation: Piperazine and its related structures can modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. For instance, piperine, which contains a related piperidine ring, and its derivatives act on various GABA-A receptor subtypes. nih.govnih.gov This modulation does not always require the presence of a γ2S-subunit, suggesting a potential binding site involving only the α and β subunits. nih.govnih.gov The efficacy of this interaction can be influenced by the specific α and β subunit isoforms present in the receptor complex. nih.govnih.gov

Histamine H3 Receptor Antagonism: Piperazine derivatives have been developed as potent antagonists of the histamine H3 receptor, a GPCR that modulates the release of various neurotransmitters in the central nervous system. nih.gov

Other Ligand-Receptor Binding Interactions

Beyond GPCRs, these scaffolds engage with other important biological targets.

Sigma Receptors: Certain piperazine derivatives show high affinity for sigma receptors, acting as antagonists. For example, some compounds have been identified as dual-action histamine H3 and sigma-1 receptor (σ1R) antagonists. nih.gov

Viral Proteins: Piperazine-containing compounds have been shown to interact directly with viral proteins. Derivatives of trifluoromethyl pyridine (B92270) piperazine can bind to the coat protein of the Cucumber Mosaic Virus (CMV), which may explain their anti-CMV activity. nih.gov

Bacterial Enzymes: The pyridazine scaffold has been implicated in the inhibition of essential bacterial enzymes. Molecular docking studies suggest that certain pyridazine derivatives can fit within the active site of the E. coli DNA gyrase subunit B, indicating a potential mechanism for their antibacterial effects. nih.gov

Cellular and Molecular Pathway Perturbations

The interaction of pyridazine and piperazine derivatives with their molecular targets triggers a cascade of downstream effects, perturbing cellular pathways involved in proliferation, inflammation, and host-pathogen interactions.

Anti-proliferative and Apoptotic Pathway Induction in Cellular Models

Compounds featuring pyridazine and piperazine scaffolds have demonstrated significant potential in oncology by influencing cell growth and survival pathways. nih.gov

Piperazine-substituted pyranopyridines, for example, exhibit antiproliferative activity at micromolar and submicromolar concentrations across various tumor cell lines. nih.govnih.gov The mechanism of cytotoxicity has been shown to involve the induction of apoptosis. nih.govnih.gov Notably, these effects are not mediated through the ERK1/2 pathway or by causing oxidative stress, pointing to a more specific mechanism of action. nih.govnih.gov

| Compound Class | Cellular Effect | Mechanism | Cell Lines |

| Piperazine-substituted Pyranopyridines | Antiproliferative | Induction of apoptosis | Various tumor cell lines |

| Pyridazine Scaffolds | Anticancer | Protein kinase inhibition | Various tumor cell lines |

Anti-inflammatory Cytokine and Mediator Modulation

Both pyridazine and piperazine derivatives have been shown to modulate inflammatory responses by altering the production of key signaling molecules.

Hybrid molecules combining pyrazole and pyridazine pharmacophores have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.govrsc.orgcu.edu.eg In cellular models such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages, these compounds effectively inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.govrsc.org Similarly, other novel piperazine derivatives have been found to reduce the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

| Compound Class | Target/Pathway | Modulated Mediators | Model System |

| Pyrazole-pyridazine hybrids | COX-2 Inhibition | ↓ NO, ↓ TNF-α, ↓ IL-6, ↓ PGE2 | LPS-induced RAW264.7 macrophages |

| Piperazine derivatives | Cytokine Production | ↓ TNF-α, ↓ IL-1β | Carrageenan-induced pleurisy |

Antimicrobial Efficacy via Specific Target Disruption

The antimicrobial properties of pyridazine and piperazine derivatives are linked to specific mechanisms that disrupt essential microbial functions.

Bacterial DNA Gyrase Inhibition: Some pyridazine derivatives show strong antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov Molecular docking studies indicate that these compounds target the catalytic domain of DNA gyrase subunit B, an enzyme crucial for DNA replication, thereby inhibiting bacterial growth. nih.gov

Membrane Disruption: A common mechanism for piperazine-containing antimicrobials, especially polymeric forms, is the disruption of the bacterial cell membrane. rsc.orgnih.gov These compounds target the cytoplasmic membrane, causing it to lose integrity, which leads to the leakage of intracellular components and ultimately results in bacterial cell death. rsc.orgnih.gov This mechanism has been observed against a spectrum of bacteria, including E. coli and S. aureus. nih.gov

| Scaffold | Mechanism of Action | Target Organism(s) |

| Pyridazine | Inhibition of DNA gyrase subunit B | Gram-negative bacteria (E. coli, P. aeruginosa) |

| Piperazine | Disruption of cytoplasmic membrane integrity | Broad spectrum, including E. coli and S. aureus |

Antiviral Mechanisms

Derivatives of pyridazine and piperazine have demonstrated efficacy against a range of viruses through distinct mechanisms targeting different stages of the viral life cycle.

Hepatitis B Virus (HBV) Virion Production: Piperazine-substituted pyranopyridines can selectively inhibit the production of Hepatitis B virus (HBV) virions. nih.govnih.gov These compounds appear to act at a post-transcriptional stage of the viral life cycle, as they prevent the formation of virus particles without altering the levels of total viral RNA. nih.gov

Plant Virus Activators: In the context of plant pathology, trifluoromethyl pyridine piperazine derivatives act as plant activators to combat viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Instead of directly targeting the virus in all cases, they can induce systemic acquired resistance (SAR) in the host plant. nih.gov This is achieved by triggering defense-related pathways, such as the phenylpropanoid biosynthetic pathway, and inducing the activity of enzymes like superoxide (B77818) dismutase (SOD) and polyphenol oxidase (PPO). nih.gov Some derivatives also exhibit direct antiviral action by binding to the viral coat protein, which can interfere with the self-assembly of virus particles. nih.gov

| Compound Class | Viral Target | Mechanism of Action |

| Piperazine-substituted Pyranopyridines | Hepatitis B Virus (HBV) | Inhibition of virion particle formation (post-transcriptional) |

| Trifluoromethyl Pyridine Piperazine Derivatives | Plant Viruses (TMV, CMV) | Induction of Systemic Acquired Resistance (SAR) in host plant; Binding to viral coat protein |

Anti-diabetic Mechanisms (e.g., Dipeptidyl peptidase-4 inhibition, insulinotropic activities)

The pyridazine and piperazine moieties are integral to various compounds investigated for their anti-diabetic properties. The primary mechanism explored in this context is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.

Studies on various pyridazine-piperazine derivatives have demonstrated their potential as DPP-4 inhibitors. For instance, research on a series of triazolo-pyridazine-6-yl-substituted piperazines revealed compounds with potent DPP-4 inhibitory activity. researchgate.net Molecular docking studies of these compounds have elucidated the key interactions with the active site of the DPP-4 enzyme, often involving hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory potential.

Insulinotropic Activities:

The insulinotropic effect, or the stimulation of insulin secretion, is a direct consequence of DPP-4 inhibition and the subsequent increase in active incretin levels. In vitro studies using pancreatic cell lines, such as INS-1 cells, have been employed to evaluate the insulinotropic activities of pyridazine-piperazine analogs. researchgate.net Certain derivatives have been shown to significantly enhance glucose-stimulated insulin secretion, confirming their potential as anti-diabetic agents. researchgate.net

The following table summarizes findings from studies on compounds structurally related to this compound, highlighting their DPP-4 inhibitory and insulinotropic activities.

| Compound Class | Key Findings | Reference |

| Triazolo-pyridazine-6-yl-substituted piperazines | Demonstrated potent in vitro DPP-4 inhibition. | researchgate.net |

| Triazolo-pyridazine-6-yl-substituted piperazines | Exhibited significant insulinotropic activity in INS-1 cells. | researchgate.net |

It is important to note that while these findings for related structures are promising, the specific DPP-4 inhibitory and insulinotropic activities of This compound have not been reported.

Antihypertensive Activity Mechanisms

Research into various 6-substituted pyridazine derivatives has pointed towards several potential antihypertensive mechanisms. One prominent mechanism is vasodilation, the relaxation of blood vessels, which leads to a decrease in peripheral resistance and consequently lowers blood pressure.

For example, studies on certain 6-heteroaryl-3-hydrazinopyridazine derivatives have demonstrated significant hypotensive effects in animal models. chemenu.com The proposed mechanism for some of these compounds involves direct relaxation of arterial smooth muscle. Another series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which also incorporate a piperazine ring, was found to possess antihypertensive activity, with studies suggesting a potential ganglionic blocking mechanism.

The table below outlines the antihypertensive activities and proposed mechanisms for compounds sharing structural motifs with This compound .

| Compound Class | Observed Effect | Proposed Mechanism | Reference |

| 6-Heteroaryl-3-hydrazinopyridazines | Hypotensive action in rats. | Direct vasodilation. | chemenu.com |

| 5-(1-Piperazinyl)-1H-1,2,4-triazol-3-amines | Antihypertensive activity in rats. | Ganglionic blocking activity. |

The specific antihypertensive mechanisms of This compound remain to be elucidated through dedicated pharmacological studies. The information from related compounds suggests potential avenues for investigation but does not confirm the activity of this specific molecule.

Computational Chemistry and in Silico Approaches in Research on 3 Ethoxy 6 Piperazin 1 Ylpyridazine

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Ethoxy-6-piperazin-1-ylpyridazine, docking studies would be instrumental in identifying its potential biological targets and understanding the specifics of its binding.

The primary goal of molecular docking is to simulate the binding pose of a ligand within the active site of a target protein. For this compound, this would involve docking the molecule into the binding pockets of various enzymes or receptors. The resulting binding modes would be analyzed to understand the key intermolecular interactions.

These interactions typically include:

Hydrogen Bonds: The piperazine (B1678402) and pyridazine (B1198779) rings contain nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group on the piperazine ring can act as a hydrogen bond donor. The ethoxy group's oxygen atom can also accept hydrogen bonds.

Hydrophobic Interactions: The ethyl group and the carbon backbone of the pyridazine and piperazine rings can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic pyridazine ring can form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

An interaction fingerprint is a binary string that represents the presence or absence of specific interactions with each amino acid in the binding site. This allows for a systematic comparison of binding modes across different targets or with other ligands.

Table 1: Illustrative Interaction Fingerprint for this compound with a Hypothetical Kinase Target

| Amino Acid Residue | Interaction Type | Present (1) / Absent (0) |

| ASP 145 | Hydrogen Bond (Donor) | 1 |

| LYS 88 | Hydrogen Bond (Acceptor) | 1 |

| PHE 144 | Pi-Pi Stacking | 1 |

| LEU 25 | Hydrophobic | 1 |

| VAL 33 | Hydrophobic | 1 |

| GLU 91 | Ionic Interaction | 0 |

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a protein. After a docking simulation generates a set of possible binding poses, the scoring function ranks them to identify the most likely and stable conformation. These scores are often expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding.

Commonly used scoring functions incorporate terms for van der Waals forces, electrostatic interactions, hydrogen bonding, and the entropic penalty of binding. The predicted binding affinity provides a quantitative measure to compare the potential of this compound against known inhibitors of a target.

By analyzing the optimal binding pose, researchers can identify the specific amino acid residues that form crucial interactions with this compound. This information is vital for understanding the mechanism of action and for designing more potent and selective derivatives. For instance, if a strong hydrogen bond is observed with a specific serine residue, mutating this residue would be expected to significantly decrease the binding affinity, thus confirming its importance.

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a single molecule like this compound, DFT can provide a wealth of information about its intrinsic properties.

The electronic properties of a molecule are key to its reactivity and interactions. DFT calculations can determine several important electronic parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Electronegativity (χ): This is a measure of an atom's ability to attract shared electrons. For a molecule, it can be estimated from the HOMO and LUMO energies.

Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.38 eV⁻¹ |

DFT calculations can also be used to predict the most likely sites for electrophilic and nucleophilic attack on the molecule. This is achieved through the calculation of reactivity indices such as Fukui functions. The Fukui function indicates the change in electron density at a given point in the molecule when the total number of electrons is changed.

By analyzing the Fukui functions, one can identify which atoms in this compound are most susceptible to attack by electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). This information is invaluable for predicting the metabolic fate of the compound and for understanding its chemical reactivity in various environments. For example, the analysis might reveal that a particular nitrogen atom on the pyridazine ring is the most likely site for a nucleophilic attack.

Conformational Energy Landscapes and Stability

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The conformational landscape of this compound, which describes the relative energies of its different spatial arrangements (conformers), is crucial for understanding its stability and how it presents itself to a biological target.

Computational techniques, such as quantum mechanics (QM) and molecular mechanics (MM), are employed to map this landscape. By systematically rotating the rotatable bonds of the molecule—specifically the bond connecting the ethoxy group to the pyridazine ring, the bond between the pyridazine ring and the piperazine ring, and the bonds within the piperazine ring—a potential energy surface can be generated. This surface reveals the low-energy, and therefore most probable, conformations of the molecule.

Table 1: Hypothetical Conformational Energy Analysis of this compound This table presents illustrative data that would be expected from a conformational energy analysis.

| Conformer | Dihedral Angle (Ethoxy C-O-C-C) | Piperazine Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 180° (anti-periplanar) | Chair | 0.00 | 75.2 |

| B | 60° (gauche) | Chair | 1.20 | 15.5 |

| C | 180° (anti-periplanar) | Twist-Boat | 3.50 | 5.3 |

| D | 60° (gauche) | Twist-Boat | 4.80 | 4.0 |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions.hillsdale.edunih.govtandfonline.comrsc.org

While conformational analysis provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with a biological target over time. hillsdale.edunih.govtandfonline.comrsc.org These simulations solve Newton's equations of motion for a system comprising the ligand, the receptor (e.g., a protein), and surrounding solvent molecules, providing a trajectory of atomic positions and velocities.

Trajectory Analysis of Complex Stability

By running MD simulations for tens to hundreds of nanoseconds, the stability of the ligand-receptor complex can be assessed. nih.govtandfonline.com Key metrics derived from the simulation trajectory, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, are monitored. A stable RMSD over time suggests that the ligand has found a stable binding mode within the receptor's active site. Conversely, large fluctuations or a steady increase in RMSD may indicate an unstable interaction.

Furthermore, analysis of the trajectory can reveal the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the receptor's amino acid residues. This information is vital for understanding the determinants of binding affinity.

Table 2: Illustrative MD Simulation Stability Metrics for this compound in Complex with a Kinase Target This table presents hypothetical data from an MD simulation trajectory analysis.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds (Ligand-Receptor) |

|---|---|---|---|

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 1.50 | 2 |

| 20 | 1.35 | 1.65 | 3 |

| 50 | 1.40 | 1.70 | 2 |

| 100 | 1.42 | 1.75 | 3 |

Investigation of Solvent Effects on Binding

MD simulations explicitly model the solvent (typically water), allowing for a detailed investigation of its role in ligand binding. Water molecules can mediate interactions between the ligand and the receptor, or they can be displaced from the binding site upon ligand entry, which can have significant energetic consequences.

By analyzing the distribution and dynamics of water molecules in and around the binding pocket, researchers can identify key water molecules that may be crucial for bridging interactions or, alternatively, those that are energetically unfavorable to displace. This understanding can guide the design of analogues of this compound with modified functional groups that can better exploit or displace these solvent molecules to enhance binding affinity.

Virtual Screening and De Novo Design Methodologies

Computational approaches are powerful tools for identifying new hit compounds and for optimizing existing ones. Virtual screening and de novo design are two such methodologies that can be applied to the this compound scaffold.

Ligand-Based and Structure-Based Virtual Screening for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.netresearchgate.net

Ligand-Based Virtual Screening (LBVS): When the structure of the target receptor is unknown, but a set of active molecules is available, LBVS can be used. A pharmacophore model can be built based on the chemical features of this compound and other known active compounds. This model, which represents the essential steric and electronic features for biological activity, is then used as a query to screen large compound databases for molecules with similar features.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target receptor is known, SBVS (often through molecular docking) can be performed. nih.gov A library of compounds is docked into the binding site of the receptor, and a scoring function is used to estimate the binding affinity of each molecule. This allows for the ranking of compounds and the selection of the most promising candidates for experimental testing. The this compound scaffold could be used as a starting point to search for commercially available or synthetically accessible analogues. nih.govresearchgate.net

Table 3: Hypothetical Virtual Screening Campaign Results for a Kinase Target This table presents illustrative data from a virtual screening campaign.

| Screening Method | Library Size | Number of Hits | Hit Rate (%) | Top Scoring Compound ID | Predicted Affinity (nM) |

|---|---|---|---|---|---|

| Ligand-Based (Pharmacophore) | 1,000,000 | 5,000 | 0.5 | L-12345 | N/A |

| Structure-Based (Docking) | 500,000 | 2,500 | 0.5 | S-67890 | 75 |

Rational Design of Optimized Analogues based on Computational Insights.nih.gov

The insights gained from conformational analysis, MD simulations, and virtual screening can be used to rationally design optimized analogues of this compound. nih.gov For example, if MD simulations reveal a transient hydrogen bond with a specific residue, the molecule could be modified to include a functional group that forms a more stable and persistent interaction.

De novo design algorithms can take this a step further by building novel molecules "from scratch" within the confines of the receptor's binding site. nih.gov These programs can use the structure of the binding site to suggest fragments or whole molecules that are predicted to have high affinity and selectivity. The this compound core could serve as a starting fragment, with the algorithm suggesting modifications to the ethoxy and piperazine moieties to improve interactions with the target.

Q & A

Q. What are the key steps in synthesizing 3-Ethoxy-6-piperazin-1-ylpyridazine, and how are reaction conditions optimized?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A common route includes:

Pyridazine Core Formation : Reacting hydrazine with a dicarbonyl precursor under reflux (e.g., ethanol, 80°C) to form the pyridazine ring .

Ethoxy Group Introduction : Alkylation of the pyridazine core using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) .

Piperazine Functionalization : Coupling the ethoxy-pyridazine intermediate with a piperazine derivative via Buchwald-Hartwig amination or nucleophilic aromatic substitution (e.g., using Pd catalysts, DMF solvent, 100–120°C) .

Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .

- Temperature Control : Higher temperatures (100–120°C) improve reaction rates but require strict exclusion of moisture to avoid side reactions .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos yield higher regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy CH₃ at δ 1.3–1.5 ppm, piperazine N–CH₂ at δ 2.8–3.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄N₄O: calculated 231.1244) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with methanol/water gradients (70:30 to 90:10) resolve impurities .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (IC₅₀ determination via fluorescence/colorimetric readouts) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine’s affinity for GPCRs) .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293, HepG2) to establish baseline toxicity (EC₅₀ > 50 µM suggests selectivity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH altering receptor conformations .

- Metabolic Instability : Ethoxy group oxidation (CYP450-mediated) may reduce bioavailability in vivo vs. in vitro .

Mitigation Strategies : - Standardized Protocols : Use harmonized assay conditions (e.g., pH 7.4 PBS buffer, 37°C) .

- Metabolite Profiling : LC-MS/MS to identify degradation products and modify substituents (e.g., replacing ethoxy with methoxy for stability) .

Q. What strategies optimize regioselectivity in synthesizing derivatives with modified piperazine substituents?

- Directed Metalation : Use directing groups (e.g., –OMe, –Cl) on pyridazine to control piperazine coupling positions .

- Protecting Group Chemistry : Temporarily block reactive sites (e.g., Boc protection of piperazine NH) during functionalization .

- Computational Modeling : DFT calculations predict electron density hotspots for substitution (e.g., C-6 position vs. C-3) .

Q. How does the ethoxy group influence solubility and pharmacokinetics?

- Solubility : The ethoxy group enhances lipophilicity (logP ~2.1) but reduces aqueous solubility. Co-solvents (e.g., PEG 400) or salt formation (HCl) improve formulation .

- Metabolism : Ethoxy demethylation via CYP3A4 generates hydrophilic metabolites, which can be tracked using ¹⁴C-labeled analogs in microsomal assays .

Q. What computational methods are effective for structure-activity relationship (SAR) studies?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., serotonin 5-HT₆ receptor) .

- QSAR Modeling : 3D descriptors (e.g., MolConnZ, VolSurf+) correlate substituent bulkiness (e.g., piperazine vs. morpholine) with IC₅₀ values .

- MD Simulations : GROMACS to assess conformational stability of the piperazine ring in lipid bilayers .

Q. How can researchers address low yields in scale-up synthesis?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Pd-catalyzed couplings) .

- DoE Optimization : Response surface methodology (RSM) identifies critical variables (e.g., catalyst loading, solvent ratio) .

- Purification : Simulated moving bed (SMB) chromatography isolates high-purity batches (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.